molecular formula C12H10Cl2 B050593 1,8-Bis(chloromethyl)naphthalene CAS No. 50585-29-0

1,8-Bis(chloromethyl)naphthalene

Cat. No.: B050593
CAS No.: 50585-29-0
M. Wt: 225.11 g/mol
InChI Key: RBOMVULADCTBLK-UHFFFAOYSA-N
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Description

1,8-Bis(chloromethyl)naphthalene is an organic compound with the molecular formula C12H10Cl2 It is a derivative of naphthalene, where two chloromethyl groups are attached to the 1 and 8 positions of the naphthalene ring

Comparison with Similar Compounds

1,8-Bis(chloromethyl)naphthalene can be compared with other bis(chloromethyl) derivatives of naphthalene, such as 1,4-Bis(chloromethyl)naphthalene and 1,5-Bis(chloromethyl)naphthalene . These compounds share similar chemical properties but differ in the positions of the chloromethyl groups on the naphthalene ring. The unique positioning in this compound can influence its reactivity and applications .

Similar Compounds

  • 1,4-Bis(chloromethyl)naphthalene
  • 1,5-Bis(chloromethyl)naphthalene
  • 1,6-Bis(chloromethyl)naphthalene

Properties

IUPAC Name

1,8-bis(chloromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOMVULADCTBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CCl)C(=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345502
Record name 1,8-Bis(chloromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50585-29-0
Record name 1,8-Bis(chloromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens to 1,8-bis(chloromethyl)naphthalene upon exposure to UV light?

A1: this compound undergoes photochemical reactions when exposed to UV light. Studies using various lasers (XeCl, KrF, ArF) revealed that the reaction proceeds through a radical intermediate. Initially, one of the chloromethyl groups cleaves homolytically, generating a monoradical intermediate (2). This intermediate can then undergo further photolysis to form acenaphthene (4) as the final product [].

Q2: Is the photolysis of this compound a one-step or a multi-step process?

A2: The formation of acenaphthene from this compound is a two-photon process []. The first photon generates the monoradical intermediate, and the second photon is required for the subsequent formation of acenaphthene. This was confirmed by time-resolved spectroscopy experiments where the intermediate radical was observed and its lifetime measured [].

Q3: Can this compound be used as a starting material for other organic compounds?

A3: Yes, this compound can serve as a valuable precursor in organic synthesis. For example, it can be used to synthesize 1,8-bis(2-methoxyethyl)naphthalene []. This synthesis involves a multi-step procedure including reduction, chlorination, and subsequent etherification reactions.

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